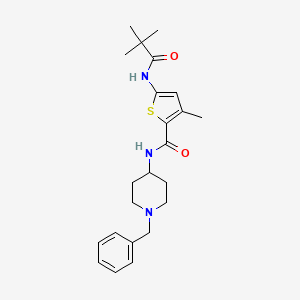![molecular formula C19H19N3O4 B7463342 N-[2-(3,4-dimethoxyphenyl)ethyl]-8-nitroisoquinolin-5-amine](/img/structure/B7463342.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-8-nitroisoquinolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-8-nitroisoquinolin-5-amine, commonly known as Dimebon, is a small molecule drug that has been studied for its potential therapeutic effects in various neurological disorders. Originally developed as an antihistamine, Dimebon has shown promising results in preclinical and clinical studies for its ability to improve cognitive function and memory in patients with Alzheimer's disease, Huntington's disease, and other neurodegenerative conditions. In
Mécanisme D'action
The exact mechanism of action of Dimebon is not fully understood, but it is thought to involve multiple targets in the brain. Dimebon has been shown to inhibit the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. Dimebon also enhances mitochondrial function and reduces oxidative stress, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
Dimebon has been shown to have several biochemical and physiological effects in the brain. In animal models of Alzheimer's disease, Dimebon has been shown to reduce amyloid-beta levels and improve synaptic function. Dimebon has also been shown to improve mitochondrial function and reduce oxidative stress in the brain. In clinical trials, Dimebon has been shown to improve cognitive function and activities of daily living in patients with Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Dimebon in lab experiments is its ability to improve cognitive function and memory in animal models of neurodegenerative diseases. This makes Dimebon a useful tool for studying the underlying mechanisms of these diseases and testing potential therapeutic interventions. However, one limitation of using Dimebon is its relatively low potency and selectivity for its targets in the brain. This can make it difficult to interpret the results of experiments and may limit its potential as a therapeutic agent.
Orientations Futures
There are several potential future directions for research on Dimebon. One area of interest is the development of more potent and selective analogs of Dimebon that could be used as therapeutic agents for neurodegenerative diseases. Another area of interest is the use of Dimebon in combination with other drugs or interventions to enhance its therapeutic effects. Finally, further research is needed to fully understand the mechanism of action of Dimebon and its potential targets in the brain.
Méthodes De Synthèse
The synthesis of Dimebon involves a multi-step process that includes the reaction of 3,4-dimethoxyphenylacetonitrile with 2-bromoethylamine hydrobromide to produce the intermediate 2-(3,4-dimethoxyphenyl)ethylamine. This intermediate is then reacted with 8-nitroisoquinoline to form the final product, Dimebon. The synthesis of Dimebon has been reported in several publications, and the purity and yield of the final product depend on the specific reaction conditions used.
Applications De Recherche Scientifique
Dimebon has been extensively studied for its potential therapeutic effects in various neurological disorders. Preclinical studies have shown that Dimebon can improve cognitive function and memory in animal models of Alzheimer's disease and Huntington's disease. Clinical trials in patients with Alzheimer's disease have also shown that Dimebon can improve cognitive function and activities of daily living compared to placebo.
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-8-nitroisoquinolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-25-18-6-3-13(11-19(18)26-2)7-10-21-16-4-5-17(22(23)24)15-12-20-9-8-14(15)16/h3-6,8-9,11-12,21H,7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSIYDUOIIGFHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=C3C=CN=CC3=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-8-nitroisoquinolin-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-4-(4-methylphenoxy)pyrazolo[3,4-d]pyrimidine](/img/structure/B7463261.png)
![N-[3-(2,6-dimethylmorpholin-4-yl)-1-phenylpropyl]-4-methylbenzenesulfonamide](/img/structure/B7463274.png)


![4-[5-(1,3-Benzodioxol-5-ylmethylsulfanyl)-4-phenyl-1,2,4-triazol-3-yl]morpholine](/img/structure/B7463293.png)

![1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide](/img/structure/B7463313.png)
![2-[4-(1-benzothiophen-3-ylmethyl)piperazin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B7463314.png)
![2-[[11-(3,4-dimethylphenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7463315.png)
![2-ethoxy-N,N-dimethyl-5-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino]benzenesulfonamide](/img/structure/B7463322.png)
![N-[2-(2-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B7463330.png)
![Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate](/img/structure/B7463331.png)
![Methyl 2-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]benzoate](/img/structure/B7463348.png)
![3-Methylsulfanyl-1-oxopyrido[1,2-c]pyrimidine-4-carbonitrile](/img/structure/B7463352.png)